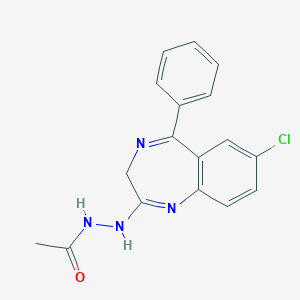

2-(2-acetylhydrazino)-7-chloro-5-phenyl-3H-1,4-benzodiazepine

Description

Properties

IUPAC Name |

N'-(7-chloro-5-phenyl-3H-1,4-benzodiazepin-2-yl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN4O/c1-11(23)21-22-16-10-19-17(12-5-3-2-4-6-12)14-9-13(18)7-8-15(14)20-16/h2-9H,10H2,1H3,(H,20,22)(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIYMFZCORTVORQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NNC1=NC2=C(C=C(C=C2)Cl)C(=NC1)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40183109 | |

| Record name | 2-(2-Acetylhydrazino)-7-chloro-5-phenyl-3H-1,4-benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40183109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28910-89-6 | |

| Record name | 2-(2-Acetylhydrazino)-7-chloro-5-phenyl-3H-1,4-benzodiazepine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28910-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Acetylhydrazino)-7-chloro-5-phenyl-3H-1,4-benzodiazepine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028910896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Acetylhydrazino)-7-chloro-5-phenyl-3H-1,4-benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40183109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetic acid, 2-(7-chloro-5-phenyl-3H-1,4-benzodiazepin-2-yl)hydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.617 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(2-ACETYLHYDRAZINO)-7-CHLORO-5-PHENYL-3H-1,4-BENZODIAZEPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50V54399VP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Conditions and Protocol

-

Reactants :

-

7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-thione (2.0 g, 0.0070 mol)

-

Acetic acid hydrazide (1.55 g, 0.021 mol)

-

Absolute ethanol (70 mL)

-

-

Procedure :

-

The reactants are combined in ethanol and refluxed for 24 hours under a nitrogen atmosphere to prevent oxidation.

-

The mixture is concentrated to a residue, suspended in methylene chloride, and filtered to remove insoluble byproducts.

-

The filtrate is concentrated further, and the crude product is crystallized from ethyl acetate.

-

Recrystallization from methylene chloride-ethyl acetate yields the pure compound.

-

Key Parameters

| Parameter | Value |

|---|---|

| Yield | 32.5% (0.65 g from 2.0 g) |

| Melting Point | 196–197°C (dec.) |

| Purity (Analytical) | 199–200°C (dec. after recrystallization) |

The nitrogen atmosphere is critical to minimize side reactions, while ethanol acts as both solvent and proton donor for the nucleophilic substitution.

Precursor Synthesis and Purity Optimization

The purity of the starting material, 7-chloro-5-phenyl-1,4-benzodiazepine-2-thione , significantly impacts the final product’s quality. A high-purity intermediate synthesis method (CAS 28910-89-6 precursor) involves:

Hexamethylenetetramine-Mediated Cyclization

-

Reactants :

-

2-Chloroacetylamino-5-chloro-diphenyl ketone

-

Hexamethylenetetramine (HMTA)

-

Hydrochloric acid (catalyst)

-

-

Procedure :

-

HMTA and ketone undergo ring-closure in industrial alcohol.

-

Vacuum concentration is followed by solvent refinement (e.g., dichloromethane).

-

Salification with dilute acid and alkaline freeing yields >99.0% HPLC-pure intermediate.

-

Industrial Implications :

-

Direct solvent concentration minimizes material loss, enhancing scalability.

Catalytic and Solvent Modifications

While the primary method uses ethanol, alternative solvents and catalysts have been explored for related benzodiazepines:

Industrial-Scale Production Considerations

Challenges and Solutions

Economic and Environmental Factors

-

Solvent Recovery : Ethanol and methylene chloride are distilled and reused to reduce costs.

-

Waste Management : Acidic and alkaline washes are neutralized before disposal.

Analytical and Characterization Data

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the acetylhydrazino group, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can occur at the benzodiazepine core, converting it to dihydro derivatives.

Substitution: The chlorine atom at the seventh position can be substituted with other nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides are commonly used in substitution reactions.

Major Products Formed

Oxidation Products: Oxides of the acetylhydrazino group.

Reduction Products: Dihydro derivatives of the benzodiazepine core.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

2-(2-Acetylhydrazino)-7-chloro-5-phenyl-3H-1,4-benzodiazepine serves as an impurity reference standard in the development of benzodiazepine medications. Its structural similarities to Alprazolam make it crucial for:

- Quality Control : Used to ensure the purity and efficacy of Alprazolam formulations by identifying and quantifying impurities during manufacturing processes.

Toxicological Studies

Due to its chemical structure, this compound is often studied in toxicology to understand the safety profiles of benzodiazepines. It aids researchers in:

- Assessing Metabolic Pathways : Understanding how similar compounds are metabolized can provide insights into potential toxicity and side effects.

Analytical Chemistry

In analytical chemistry, this compound is utilized for:

- Method Development : Assisting in the development of chromatographic methods for separating and identifying benzodiazepine derivatives.

Case Study 1: Quality Control in Pharmaceutical Manufacturing

A study conducted by LGC Standards highlighted the importance of using this compound as a reference standard during the quality control processes of Alprazolam production. The study demonstrated how impurities could affect therapeutic efficacy and patient safety.

Case Study 2: Toxicological Assessment

Research published in various toxicology journals has shown that analyzing the metabolic pathways of benzodiazepines, including this compound, can reveal critical information about their safety profiles. This research has implications for regulatory assessments and public health policies.

Mechanism of Action

The mechanism of action of 2-(2-acetylhydrazino)-7-chloro-5-phenyl-3H-1,4-benzodiazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. The compound enhances the inhibitory effects of GABA by increasing the frequency of chloride ion channel opening, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. This results in the anxiolytic, sedative, and hypnotic effects commonly associated with benzodiazepines.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Pharmacological Differences

Key Observations:

- Substituent Impact: The 2-acetylhydrazino group in the target compound distinguishes it from analogs like CDO (methylamino + 4-oxide) and fluorophenyl derivatives. This moiety may influence metabolic pathways (e.g., acetylation/deacetylation) and receptor binding .

Biological Activity

2-(2-acetylhydrazino)-7-chloro-5-phenyl-3H-1,4-benzodiazepine is a compound within the benzodiazepine class, known for its potential therapeutic applications, particularly in the central nervous system (CNS). This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and structure-activity relationships (SAR).

Pharmacological Properties

Benzodiazepines primarily exert their effects by modulating the gamma-aminobutyric acid (GABA) receptor activity. The specific compound under discussion has been evaluated for its affinity and efficacy at GABA_A receptors.

The compound acts as a positive allosteric modulator of the GABA_A receptor, enhancing the inhibitory effects of GABA. This modulation leads to increased neuronal inhibition, which is beneficial in treating conditions such as anxiety and seizures.

Structure-Activity Relationship (SAR)

Research indicates that modifications to the benzodiazepine structure can significantly influence biological activity. For instance:

- Chlorine Substitution : The presence of chlorine at position 7 enhances binding affinity to GABA_A receptors compared to unsubstituted analogs .

- Aromatic Ring Modifications : Substituents on the phenyl ring can alter lipophilicity and receptor interaction profiles, impacting both potency and side effect profiles .

Biological Activity Data

A summary of relevant biological activity data for this compound is presented in the following table:

Case Studies

- Anticonvulsant Efficacy : In studies utilizing PTZ-induced convulsion models, this compound demonstrated significant anticonvulsant properties, comparable to established benzodiazepines like diazepam. The effective doses were noted to be lower than those required for traditional treatments, suggesting improved potency .

- Anxiolytic Properties : Behavioral assessments indicated that this compound exhibits anxiolytic effects without significant sedative side effects at therapeutic doses. This is particularly beneficial for patients requiring anxiety relief without the cognitive impairment often associated with benzodiazepines .

Research Findings

Recent studies have focused on optimizing the pharmacological profile of 1,4-benzodiazepines by exploring various substituents and their effects on receptor binding and efficacy. Notably:

- Compounds with additional aromatic or heterocyclic rings showed enhanced interaction with GABA_A receptors, leading to increased efficacy .

- Molecular dynamics simulations have confirmed that smaller substituents maintain better binding stability compared to bulkier groups, which may hinder receptor interaction .

Q & A

Q. What are the optimal synthetic routes for 2-(2-acetylhydrazino)-7-chloro-5-phenyl-3H-1,4-benzodiazepine, and how can reaction yields be improved?

The synthesis typically involves nucleophilic substitution or condensation reactions starting from 2-amino-7-chloro-5-phenyl-3H-1,4-benzodiazepine derivatives. Evidence from analogous benzodiazepines suggests that using 1,3-dicarbonyl compounds (e.g., acetylacetone) under reflux conditions in aprotic solvents (e.g., DMF) can yield acetylhydrazino derivatives via rearrangement pathways . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 molar ratio of amine to acetylating agent) and inert atmospheres to prevent oxidation side reactions. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating the target compound .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

Structural validation relies on a combination of spectroscopic methods:

- NMR : -NMR should display characteristic peaks for the acetylhydrazino group (δ 2.1–2.3 ppm for CH) and aromatic protons (δ 7.2–7.8 ppm) .

- Mass Spectrometry : ESI-MS should show a molecular ion peak matching the molecular weight (e.g., ~375 g/mol for CHClNO).

- X-ray Diffraction : Single-crystal X-ray analysis resolves ambiguities in tautomeric forms (e.g., 3H vs. 1H configurations) .

Q. What solvent systems are suitable for solubility and stability studies?

Polar aprotic solvents like DMSO or DMF enhance solubility due to the compound’s aromatic and hydrazine moieties. Stability testing in aqueous buffers (pH 7.4) at 25°C over 24 hours can assess hydrolytic degradation risks. UV-Vis spectroscopy (λ~270 nm) monitors concentration changes under varying conditions .

Advanced Research Questions

Q. How does the acetylhydrazino substituent influence the compound’s reactivity in comparison to unmodified benzodiazepines?

The acetylhydrazino group introduces nucleophilic and redox-active properties. For example, it can participate in cyclization reactions under acidic conditions, forming fused heterocycles (e.g., pyrroloquinolines) via intramolecular attack of the hydrazine nitrogen on adjacent carbonyl groups . Comparative studies with non-acetylated analogs (e.g., 2-amino-7-chloro-5-phenyl derivatives) reveal slower hydrolysis rates for the acetylhydrazino variant due to steric hindrance .

Q. What experimental frameworks are recommended for studying receptor-binding interactions of this compound?

- In Vitro Assays : Radioligand displacement assays (e.g., -flunitrazepam binding to GABA receptors) quantify affinity (K values).

- Molecular Dynamics Simulations : Docking studies (using software like AutoDock Vina) model interactions with benzodiazepine-binding pockets, focusing on hydrogen bonding between the acetylhydrazino group and α1-subunit residues (e.g., Tyr160) .

- Mutagenesis Studies : Site-directed mutagenesis of GABA receptor subunits identifies critical binding residues .

Q. How can researchers resolve contradictions in reported pharmacological data (e.g., conflicting IC50 _{50}50 values)?

Contradictions often arise from methodological variability:

- Standardize Assay Conditions : Use identical cell lines (e.g., HEK293 expressing α1β2γ2 GABA receptors) and buffer compositions.

- Validate Purity : HPLC purity ≥98% minimizes off-target effects .

- Cross-Validate Techniques : Compare radioligand binding data with electrophysiological recordings (e.g., patch-clamp for chloride flux measurements) .

Methodological Design Questions

Q. What embedded experimental design is appropriate for studying this compound’s dual pharmacological and metabolic properties?

A mixed-methods approach combines:

- Quantitative : Dose-response curves (e.g., EC for anxiolytic effects in rodent models).

- Qualitative : Metabolite profiling via LC-MS/MS to identify hepatic oxidation products (e.g., N-acetyl hydroxylation) .

Triangulating data ensures mechanistic insights while accounting for metabolic variability .

Q. How should researchers design stability-indicating methods for forced degradation studies?

- Stress Conditions : Expose the compound to heat (60°C), light (1.2 million lux-hours), acidic/basic hydrolysis (0.1M HCl/NaOH), and oxidative (3% HO) environments.

- Analytical Techniques : HPLC-DAD with a C18 column (gradient: 0.1% TFA in water/acetonitrile) detects degradation products. Peaks eluting at ±10% retention time of the parent compound indicate impurities .

Data Analysis and Theoretical Frameworks

Q. What computational models predict the compound’s bioavailability and blood-brain barrier (BBB) permeability?

- QSPR Models : Use descriptors like logP (optimal ~2.5), polar surface area (<90 Ų), and hydrogen-bonding capacity.

- In Silico BBB Penetration : Tools like BBB Predictor (Molinspiration) classify compounds as CNS+ or CNS− based on topological polar surface area (<70 Ų) .

Q. How can cross-disciplinary approaches (e.g., chemical biology and neuropharmacology) address gaps in mechanistic understanding?

Integrate:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.